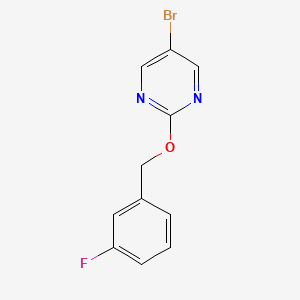
5-Bromo-2-(3-fluorobenciloxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is a heterocyclic organic compound with the chemical formula C12H8BrFN2O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is integral to several biologically active compounds, including nucleic acids and various pharmaceuticals.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to form various biologically active compounds.
Biological Studies: It is used in studies involving nucleic acids and nucleotides, given its structural similarity to these biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Métodos De Preparación
The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at a ratio of 1:1 . This reaction is followed by a Suzuki coupling of the resulting 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of palladium(II) chloride (PdCl2(PPh3)2) and 0.5 M aqueous sodium carbonate (Na2CO3) in water at 80°C .
Análisis De Reacciones Químicas
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl boronic acids to form various substituted pyrimidines.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like acetonitrile and dimethylformamide . The major products formed depend on the specific reagents and conditions used but often include various substituted pyrimidines.
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of key enzymes or interference with nucleic acid functions .
Comparación Con Compuestos Similares
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Bromo-5-(trifluoromethyl)pyridine: Another halogenated pyrimidine with different substituents that can affect its reactivity and biological activity.
2-Methoxy-5-bromopyrimidine: Used in the synthesis of various substituted pyrimidones as enzyme inhibitors.
The uniqueness of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine lies in its specific substitution pattern, which can confer unique reactivity and biological properties compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXFQBUNQKTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2518510.png)


